2-(Ethylnitroamino)ethyl nitrate is a chemical compound with the molecular formula and a molecular weight of approximately 179.1314 g/mol. It is classified under the category of nitro compounds and is recognized by its CAS Registry Number 85068-73-1. This compound is notable for its potential applications in scientific research, particularly in the fields of organic synthesis and pharmacology.
This compound can be sourced from various chemical suppliers, including Alfa Chemistry and Chemsrc, which provide it for experimental and research purposes. It is classified as a nitramine due to the presence of both nitro and amine functional groups in its structure. The compound's classification indicates its potential reactivity and application in synthetic chemistry.
The synthesis of 2-(Ethylnitroamino)ethyl nitrate can be achieved through several methods, primarily involving the nitration of ethylamine derivatives. One common approach includes the reaction of ethyl nitrite with an appropriate amine under controlled conditions to yield the desired product.
2-(Ethylnitroamino)ethyl nitrate can undergo various chemical reactions typical for nitro compounds, including:
The stability and reactivity of this compound depend on its functional groups, particularly the nitro group, which is known for its explosive properties under certain conditions.
The mechanism of action for 2-(Ethylnitroamino)ethyl nitrate primarily involves its interaction with biological systems, where it may act as a vasodilator similar to other nitrated compounds. Upon enzymatic metabolism, it can release nitric oxide, leading to vasodilation.
2-(Ethylnitroamino)ethyl nitrate has potential applications in:
The synthesis of 2-(ethylnitroamino)ethyl nitrate (CAS 85068-73-1; C₄HₙN₃O₅) primarily employs mixed-acid nitration systems involving concentrated nitric acid and sulfuric acid. This approach facilitates the controlled introduction of nitrate ester (-ONO₂) and nitramine (-N-NO₂) functionalities onto the ethanolic backbone. A critical modification involves incorporating urea additives (0.1-0.5% w/w) to sequester nitrous acid (HNO₂) impurities, which catalyze uncontrolled exothermic decompositions during the reaction [2] [7]. The reaction proceeds via a two-step mechanism: initial O-nitration of the ethanol derivative forms the nitrate ester, followed by N-nitration of the ethylamino group under stronger acidic conditions to yield the nitramine functionality .
Temperature control proves paramount in preventing byproduct formation. Maintaining the reaction mixture between 15-40°C ensures optimal selectivity, as higher temperatures promote oxidative degradation and tar formation, while lower temperatures drastically slow reaction kinetics. Continuous flow reactors offer significant advantages over batch processing by enhancing heat transfer efficiency and reducing hazardous intermediate accumulation. Studies demonstrate reactor configurations with residence times of 2-5 minutes achieve 85-90% conversion efficiency when using an acid-to-alcohol volume ratio of 1.6:1 to 2.3:1 [5] [6]. Alternative methodologies include the use of nitryl fluoride (NO₂F) as a nitrating agent, bubbled through cold ethanol solutions (-10°C), though this method presents handling challenges due to reagent toxicity and corrosivity [2] [7].
Table 1: Comparative Analysis of Nitration Techniques for 2-(Ethylnitroamino)ethyl Nitrate Synthesis
Nitration System | Temperature Range (°C) | Key Additives | Reaction Time | Reported Yield (%) |
---|---|---|---|---|
HNO₃/H₂SO₄ (Batch) | 15-25 | Urea | 45-90 min | 70-75 |
HNO₃/H₂SO₄ (Continuous Flow) | 25-40 | Urea | 2-5 min | 85-90 |
Nitryl Fluoride (NO₂F) | -10 to 0 | None | 15-30 min | 80-82 |
AgNO₃/Alkyl Halide | 20-30 | Acetonitrile | 60-120 min | 60-65 |
Catalysis significantly enhances the efficiency of N-nitration, the step forming the critical nitramine group in 2-(ethylnitroamino)ethyl nitrate. Brønsted acid catalysis dominates industrial processes, where sulfuric acid (≥95%) serves a dual role: as a dehydrating agent and proton donor. The protonation of nitric acid generates the nitronium ion (NO₂⁺), the electrophile responsible for attacking the nucleophilic nitrogen of the ethylamino group. Kinetic studies reveal this step exhibits second-order dependence on nitric acid concentration under highly acidic conditions [5] [6].
Phase-transfer catalysts (PTCs), particularly tetraalkylammonium salts (e.g., tetrabutylammonium bromide, TBAB), enable efficient nitration in biphasic systems. These catalysts facilitate the shuttling of nitrate or nitronium ions from the aqueous acidic phase into organic solvents like dichloromethane or 1,2-dichloroethane. This method allows milder reaction temperatures (20-30°C) and reduces sulfuric acid consumption by 30-40% compared to traditional mixed-acid nitration. Crucially, PTC systems suppress hydrolysis of the sensitive ethyl nitrate moiety already present in the molecule [6] [9].
Recent advances explore heterogeneous catalysts. Silica-supported sulfuric acid and acidic zeolites demonstrate promising activity in fixed-bed continuous reactors, minimizing downstream purification steps. These solid acids offer advantages in catalyst recovery and reduced corrosion, though achieving equivalent activity to homogeneous systems requires higher operating temperatures (50-60°C), potentially increasing decomposition risks for thermally labile nitramines [5] [6].
Solvent polarity profoundly influences the nitration kinetics and regioselectivity of 2-(ethylnitroamino)ethyl nitrate synthesis. Polar aprotic solvents (dimethyl sulfoxide (DMSO), dimethylformamide (DMF)) accelerate the initial O-nitration step due to superior solvation of the nitronium ion and enhanced nucleophilicity of the alcohol oxygen. However, these solvents often promote undesirable side reactions during the subsequent N-nitration, including transesterification and N-O bond isomerization [9].
Non-polar solvents (dichloromethane, toluene) improve selectivity for N-nitration but drastically reduce reaction rates due to poor nitronium ion solubility. Kinetic profiling shows the O-nitration step exhibits pseudo-first-order kinetics in polar media with activation energies (Ea) of 45-55 kJ/mol. In contrast, the N-nitration step follows more complex kinetics, displaying fractional order dependence on both nitrating agent and substrate concentration, with higher Ea values (60-75 kJ/mol), indicating greater sensitivity to solvent effects and temperature fluctuations [3] [9].
Water content in the solvent system critically impacts yields. Concentrations exceeding 5% v/v significantly hydrolyze the nitrate ester functionality, forming the corresponding alcohol and nitric acid. Consequently, rigorous solvent drying (molecular sieves) or the use of azeotropic distillation is essential, particularly in the esterification stage preceding nitramine formation. Solvent-free continuous processes using molten substrates with nitric acid vapors represent an emerging approach to circumvent these challenges [5] [6].
The synthesis of 2-(ethylnitroamino)ethyl nitrate generates characteristic byproducts requiring precise identification and mitigation. Major impurities include:
Yield optimization relies on several validated strategies:
Table 2: Key Impurities in 2-(Ethylnitroamino)ethyl Nitrate Synthesis and Mitigation Strategies
Byproduct/Impurity | Formation Mechanism | Detection Method | Mitigation Strategy |
---|---|---|---|
Ethyl Nitrite (C₂H₅ONO) | Nitrosation of ethanol byproduct | GC-MS (BP 17°C), IR (1620 cm⁻¹) | Urea addition, strict T control (<30°C) |
2-Ethylaminoethanol Nitrate | Incomplete N-nitration | LC-MS (m/z=151.1 [M+H]⁺) | Prolonged nitration time, excess HNO₃ |
Acetaldehyde (CH₃CHO) | Oxidative degradation of ethanol moiety | GC, DNPH derivatization | Lower T, reduced reaction time, O₂ exclusion |
Nitric Acid / Sulfuric Acid | Incomplete removal | Titration, pH measurement | Centrifugation, cold carbonate washes |
Polymeric Tars | Dehydration/polymerization at high T | Visual inspection, HPLC | Strict temperature control <40°C |
Continuous process intensification demonstrates the highest yield improvements. Precise control over stoichiometry, residence time (2-5 min), and turbulence in tubular reactors suppresses side reactions, pushing final yields to 88-92% at pilot scales, significantly higher than the 70-78% typical of optimized batch processes [5] [6].
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